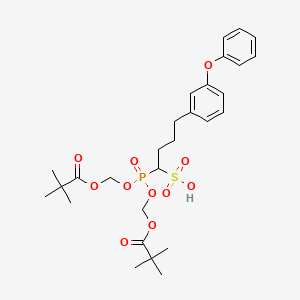
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-188494 is a squalene synthase inhibitor used as an anticholesterol drug.
Applications De Recherche Scientifique
Food Packaging Additives
The research conducted by Lierop, Castle, Feigenbaum, and Boenke (1998) explores a spectrum of additives used in food packaging, including various acids and esters. This study provides a foundational understanding of the roles these compounds play in the safety and stability of food packaging materials Lierop, B. V., Castle, L., Feigenbaum, A., & Boenke, A. (1998). Spectra for the Identification of Additives in Food Packaging.
Polymer Synthesis
Research by Tagle, Terraza, López, and Leiva (2006) discusses the synthesis and characterization of polymers derived from various acids and esters, providing insight into the development of new materials with potential applications in a wide range of industries Tagle, L., Terraza, C., López, L., & Leiva, Á. (2006). SYNTHESIS AND CHARACTERIZATION OF COMB-LIKE POLY(ESTERS) CONTAINING SILICON AND/OR GERMANIUM IN THE MAIN CHAIN.
Thermal Properties of Organosoluble Polymers
Faghihi, Shabanian, and Emamdadi (2010) conducted a study on aromatic poly(ester-imide)s, highlighting the thermal properties of these organosoluble polymers. Their research contributes to the understanding of how these compounds can be utilized in environments requiring high thermal stability Faghihi, K., Shabanian, M., & Emamdadi, N. (2010). Synthesis, characterization, and thermal properties of new organosoluble poly(ester-imide)s containing ether group.
Fuel Cell Applications
Bae, Miyatake, and Watanabe (2009) explored the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers, which have significant implications for fuel-cell applications. Their work contributes to advancements in energy technologies Bae, B., Miyatake, K., & Watanabe, M. (2009). Synthesis and properties of sulfonated block copolymers having fluorenyl groups for fuel-cell applications.
Bioremediation of Environmental Pollutants
Chhaya and Gupte (2013) examined the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, demonstrating the potential use of these compounds in environmental cleanup and sustainability efforts Chhaya, U., & Gupte, A. (2013). Possible role of laccase from Fusarium incarnatum UC-14 in bioremediation of Bisphenol A using reverse micelles system.
Propriétés
Numéro CAS |
191866-32-7 |
|---|---|
Formule moléculaire |
C28H39O10PS |
Poids moléculaire |
598.64 |
Nom IUPAC |
1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid |
InChI |
InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34) |
Clé InChI |
PMGZJNCIQHGNLT-XMMPIXPASA-N |
SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-188494; BMS 188494; BMS188494; UNII-F4W2579G7P. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



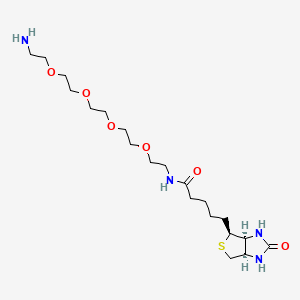
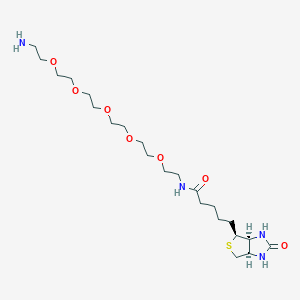
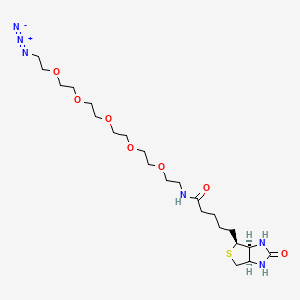
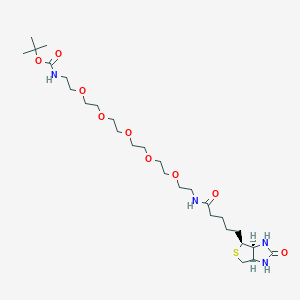
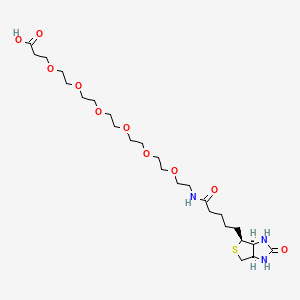
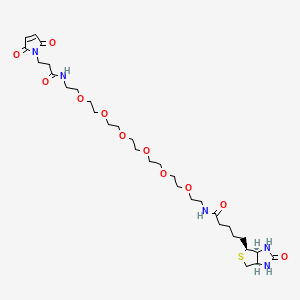

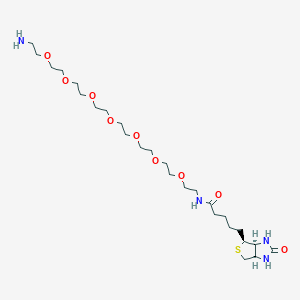
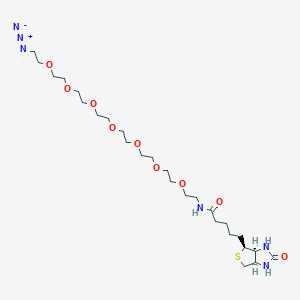
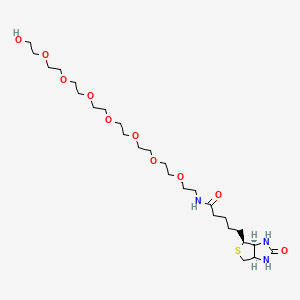
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)


![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)